molecular formula C9H13N3O2 B15218310 2-Methylpropyl pyrimidin-2-ylcarbamate CAS No. 824933-16-6

2-Methylpropyl pyrimidin-2-ylcarbamate

Cat. No.: B15218310
CAS No.: 824933-16-6
M. Wt: 195.22 g/mol
InChI Key: UAJVYAFJEQQIMV-UHFFFAOYSA-N
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Description

2-Methylpropyl pyrimidin-2-ylcarbamate is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential in antifibrotic and antiviral applications. The core pyrimidine structure is a privileged scaffold in drug discovery, known for yielding derivatives with diverse biological activities . Researchers are exploring its utility in inhibiting the proliferation of hepatic stellate cells (HSC-T6), a key mechanism in combating liver fibrosis . Similar pyrimidinone derivatives have also been investigated as interferon inducers, showcasing a promising spectrum of immunomodulatory and antiviral activity against various virus strains in cell culture assays . The carbamate functional group in related compounds is known to interact with enzymatic targets, such as through the reversible carbamylation of acetylcholinesterase, although the precise mechanism of action for this specific compound is an area of active investigation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

824933-16-6

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-methylpropyl N-pyrimidin-2-ylcarbamate

InChI

InChI=1S/C9H13N3O2/c1-7(2)6-14-9(13)12-8-10-4-3-5-11-8/h3-5,7H,6H2,1-2H3,(H,10,11,12,13)

InChI Key

UAJVYAFJEQQIMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=NC=CC=N1

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of 2-Methylpropyl pyrimidin-2-ylcarbamate can provide valuable structure-activity relationship (SAR) data in drug discovery programs.

Modification of the 2-methylpropyl group can be achieved through several synthetic transformations, either by starting with a different alcohol during the initial carbamate (B1207046) synthesis or by chemically modifying the isobutyl group in the final compound.

Synthesis of Analogues with Varying Alkyl Chains: A straightforward approach to generate analogues is to use different chloroformates or alcohols in the initial synthesis. For example, reacting 2-aminopyrimidine (B69317) with ethyl chloroformate, benzyl (B1604629) chloroformate, or cyclohexyl chloroformate would yield analogues with different ester groups. This allows for the exploration of the impact of the size, shape, and lipophilicity of the alkyl group on the compound's properties.

Post-Synthetic Modification: Direct chemical modification of the isobutyl group in this compound is challenging due to the relative inertness of the alkyl chain. However, if a functionalized alkyl group were used in the initial synthesis, further derivatization would be possible. For example, if 4-hydroxybutyl pyrimidin-2-ylcarbamate were synthesized, the terminal hydroxyl group could be further functionalized through esterification, etherification, or conversion to a halide for subsequent nucleophilic substitution reactions.

Another, more drastic, modification would be the cleavage of the carbamate to regenerate the 2-aminopyrimidine, which could then be reacted with a different acylating agent. rsc.orgtandfonline.com

Table 3 provides examples of potential analogues with modified alkyl moieties.

Analogue NameSynthetic Precursor (Chloroformate)
Ethyl pyrimidin-2-ylcarbamateEthyl chloroformate
Benzyl pyrimidin-2-ylcarbamateBenzyl chloroformate
Cyclohexyl pyrimidin-2-ylcarbamateCyclohexyl chloroformate
2-Methoxyethyl pyrimidin-2-ylcarbamate2-Methoxyethyl chloroformate

This table illustrates the generation of analogues by varying the chloroformate reagent.

Functionalization of the Pyrimidine (B1678525) Ring System

The pyrimidine core of this compound is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents to modulate its chemical and physical properties. These transformations typically target the carbon atoms at positions 4, 5, and 6 of the pyrimidine ring. Key methodologies include nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Starting from a precursor such as 2-amino-4-chloropyrimidine, the carbamate functional group can be installed first, followed by substitution of the chlorine atom. The electron-withdrawing nature of the pyrimidine ring facilitates SNAr reactions, enabling the introduction of nucleophiles like alkoxides, amines, and thiolates at the 4- and 6-positions if they bear a suitable leaving group, such as a halogen.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds on the pyrimidine ring. mdpi.com For instance, a halogenated pyrimidinylcarbamate can be coupled with boronic acids (Suzuki), alkenes (Heck), or amines (Buchwald-Hartwig) to yield a wide array of functionalized derivatives. mdpi.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com

Another approach involves the direct C-H functionalization of the pyrimidine ring, which is an increasingly important atom-economical strategy. While challenging due to the relative inertness of C-H bonds, transition-metal-catalyzed methods are being developed to directly introduce aryl, alkyl, or other groups onto the pyrimidine scaffold without pre-functionalization.

Below is a table summarizing potential functionalization reactions on a pyrimidine core.

Reaction TypeReagents & ConditionsPosition(s) TargetedTypical Functional Groups Introduced
Nucleophilic Aromatic Substitution (SNAr) NaOMe, MeOH, reflux4, 6 (with leaving group)Methoxy (-OCH3)
R-NH2, base, heat4, 6 (with leaving group)Secondary/Tertiary Amine (-NR2)
Suzuki Coupling Arylboronic acid, Pd(PPh3)4, Na2CO3, solvent, heat4, 5, 6 (with halogen)Aryl, Heteroaryl
Buchwald-Hartwig Amination Amine, Pd catalyst, ligand (e.g., Xantphos), base (e.g., NaOtBu)4, 6 (with halogen)Primary/Secondary Aryl/Alkyl Amine
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base4, 5, 6 (with halogen)Alkynyl

Exploration of Isomeric and Conformer Synthesis

Isomeric Synthesis

The synthesis of structural isomers of this compound, such as those with the carbamate group at the 4- or 5-position, requires distinct synthetic strategies that direct the initial amination to the desired position. The primary route to pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. organic-chemistry.org To synthesize the 4-carbamate isomer, one would need to start with a substituted amidine and a reactant that forms the 2-amino-pyrimidine core, a less common pathway.

A more viable approach for synthesizing isomers is to begin with commercially available aminopyrimidine isomers (e.g., 4-aminopyrimidine) and react them with 2-methylpropyl chloroformate under basic conditions, analogous to the synthesis of the 2-ylcarbamate.

Conformational Analysis

While the direct synthesis of a specific, stable conformer is generally not feasible due to the low rotational barriers at room temperature, the study of conformational preferences is critical for understanding the molecule's structure and interactions. For this compound, key rotational degrees of freedom exist around the C2-N(carbamate) bond and the N-C(carbonyl) bond.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the conformational landscape. nih.gov These studies can predict the relative stabilities of different conformers. For pyrimidinyl-containing compounds, two primary conformations are often considered based on the orientation of the substituent relative to the ring: a "left-extending" and a "right-extending" conformer. nih.gov For this compound, this relates to the orientation of the carbamate chain. Furthermore, rotation around the N-C(carbonyl) bond can lead to syn and anti conformers, with the relative stability dictated by steric hindrance and potential intramolecular hydrogen bonding.

The table below presents hypothetical relative energies for possible conformers, as would be determined by computational analysis.

ConformerDihedral Angle (C6-N1-C2-Nexo)Dihedral Angle (C2-Nexo-C=O)Relative Energy (kcal/mol)
Syn-Planar ~0°~0°0.00 (Reference)
Anti-Planar ~0°~180°+1.5
Syn-Twisted ~90°~0°+4.2
Anti-Twisted ~90°~180°+5.8

Mechanistic Elucidation of Key Synthetic Reactions

Reaction Intermediates Identification and Characterization

The formation of this compound from 2-aminopyrimidine and 2-methylpropyl chloroformate proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-aminopyrimidine on the electrophilic carbonyl carbon of the chloroformate.

This attack leads to the formation of a transient, high-energy tetrahedral intermediate . This intermediate is characterized by an sp³-hybridized carbonyl carbon and a negative charge on the oxygen atom. The intermediate is typically not isolated but can be inferred from kinetic studies or, in some cases, observed using low-temperature spectroscopic techniques like NMR.

The tetrahedral intermediate subsequently collapses. The reformation of the carbonyl double bond is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion. A final deprotonation step, usually facilitated by a base such as triethylamine (B128534) or pyridine (B92270) added to the reaction mixture, neutralizes the protonated carbamate nitrogen to yield the final product.

In related syntheses, particularly those involving carbon dioxide as the electrophile, a zwitterionic carbamic acid intermediate is formed first. rsc.orgresearchgate.net This intermediate is then deprotonated to form a carbamate salt, which can subsequently react with an alkyl halide. nih.gov While not the primary pathway with chloroformates, understanding this alternative mechanism is crucial in the broader context of carbamate synthesis. rsc.orgnih.gov

Transition State Analysis in Carbamate Formation

Computational chemistry provides significant insights into the transition states (TS) involved in carbamate formation. rsc.org For the reaction of 2-aminopyrimidine with 2-methylpropyl chloroformate, the mechanism involves two main steps, each with its own transition state: the formation and the collapse of the tetrahedral intermediate.

TS1 (Formation of Tetrahedral Intermediate): The first transition state involves the approach of the amine nitrogen to the carbonyl carbon. In this TS, the N-C bond is partially formed, and the C=O double bond is partially broken. The geometry around the carbonyl carbon is distorted from trigonal planar towards tetrahedral. The activation energy of this step is influenced by the nucleophilicity of the amine and the electrophilicity of the chloroformate.

TS2 (Collapse of Tetrahedral Intermediate): The second transition state occurs as the tetrahedral intermediate collapses. Here, the C-Cl bond is partially broken, and the C=O double bond is reforming. This step is often the rate-determining step, depending on the stability of the leaving group.

Studies on the more general reaction between amines and CO2 suggest a concerted mechanism where the amine attacks the CO2 while a base (which could be a second amine molecule) assists in deprotonating the attacking nitrogen in the transition state. rsc.org This avoids the formation of a high-energy zwitterionic intermediate. rsc.org The transition state is characterized by a six-membered ring-like structure involving the amine, CO2, and the base.

Kinetic Studies of Synthesis Pathways

The rate of carbamate formation is dependent on several factors, including the concentration of reactants, temperature, solvent polarity, and the basicity of the amine nucleophile. Kinetic studies of analogous reactions, particularly the reaction of amines with CO2, provide a foundational understanding. researchgate.net

Rate Law: Rate = k[Aminopyrimidine][Chloroformate]

The rate constant, k, is highly sensitive to the structure of the amine. A Brønsted relationship is often observed, where the logarithm of the rate constant correlates linearly with the pKa of the amine. researchgate.net More basic amines are generally more nucleophilic and react faster. researchgate.net However, for very basic amines, proton transfer can become the rate-limiting step. researchgate.netresearchgate.net 2-Aminopyrimidine, with a pKa of approximately 3.5, is a moderately weak base, suggesting that C-N bond formation is likely the rate-determining step in its reactions. researchgate.net

The table below shows representative kinetic data for carbamate formation reactions involving various amines, illustrating the effect of amine basicity on the reaction rate.

AminepKaElectrophileRate Constant (k) [M-1s-1]Temperature (°C)
Hydrazine8.10CO22.1 x 10³10
Glycine9.78CO28.9 x 10³10
Aniline4.60CO2~1025
Monoethanolamine9.50CO27.0 x 10³25

Note: Data is compiled from analogous systems to illustrate principles and may not represent the specific reaction of 2-aminopyrimidine. researchgate.netsci-hub.box

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

Crystallographic Investigations

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing unequivocal proof of its chemical structure and conformational preferences.

Single-Crystal X-ray Diffraction Analysis of Solid-State Conformations

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material. ncl.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom within the crystal lattice. This information allows for the elucidation of bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.

For a compound like 2-Methylpropyl pyrimidin-2-ylcarbamate, this analysis would reveal the planarity of the pyrimidine (B1678525) ring, the orientation of the carbamate (B1207046) group relative to the ring, and the conformation of the 2-methylpropyl chain. However, no published single-crystal X-ray diffraction data for this specific compound could be located.

Co-crystal and Supramolecular Assembly Studies

The study of co-crystals and supramolecular assemblies involves the investigation of how molecules interact with each other to form larger, organized structures. mdpi.com These interactions are typically non-covalent, such as hydrogen bonds, halogen bonds, and π-π stacking. Understanding these interactions is crucial for crystal engineering and the design of materials with specific properties.

In the context of this compound, the pyrimidine ring and the carbamate group offer potential sites for hydrogen bonding and other intermolecular interactions. Investigating its ability to form co-crystals with other molecules could lead to the development of new solid forms with modified physical properties. At present, there are no specific studies on the co-crystal or supramolecular assembly of this compound in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Advanced 2D and 3D NMR Techniques for Complex Structural Elucidation

While one-dimensional (1D) NMR provides basic structural information, two-dimensional (2D) and three-dimensional (3D) NMR techniques are employed for more complex molecules to resolve overlapping signals and establish through-bond and through-space correlations between nuclei. harvard.edulibretexts.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals in a molecule like this compound. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, aiding in conformational analysis. No specific 2D or 3D NMR studies for this compound have been reported.

Dynamic NMR Studies of Rotational Barriers and Intermolecular Interactions

Dynamic NMR (DNMR) spectroscopy is used to study the rates of chemical exchange processes. orientjchem.org For this compound, DNMR could be used to investigate the rotational barrier around the C-N bond of the carbamate group. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for this rotation. Such studies provide insight into the molecule's flexibility and the nature of its electronic structure. There is currently no available literature on dynamic NMR studies of this compound.

Solid-State NMR for Microstructural Characterization

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of materials in the solid state. rsc.org It is particularly useful for studying materials that are insoluble or not amenable to single-crystal X-ray diffraction. For this compound, ssNMR could be used to characterize its solid-state forms, including any polymorphism, and to study intermolecular interactions in the absence of a single crystal structure. No solid-state NMR data for this compound has been published.

Vibrational Spectroscopy Studies (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's covalent bonds and functional groups. These methods are predicated on the principle that molecules absorb light at specific frequencies corresponding to their natural modes of vibration.

Spectroscopic Fingerprinting for Bond Characterization and Functional Group Analysis

The IR and Raman spectra of this compound are rich with information, allowing for the precise characterization of its pyrimidine and isobutyl carbamate components. The carbamate group, in particular, gives rise to several strong and characteristic absorption bands. The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic peaks in the IR spectrum, typically appearing in the 1700-1730 cm⁻¹ region. oup.com The exact position of this band is sensitive to the electronic environment and hydrogen bonding.

The pyrimidine ring exhibits a series of characteristic vibrations. Ring stretching modes, involving the coupled vibrations of C-C and C-N bonds, typically appear in the 1400-1600 cm⁻¹ range. core.ac.ukaip.orgaip.org The isobutyl group introduces vibrations associated with C-H bonds, including symmetric and asymmetric stretching modes just below 3000 cm⁻¹ and bending modes around 1370-1470 cm⁻¹. mdpi.com

A selection of key vibrational modes and their expected frequencies for this compound is presented below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy
N-H StretchCarbamate~3300-3400IR, Raman
C-H Stretch (sp³)Isobutyl~2870-2960IR, Raman
C=O StretchCarbamate~1700-1730IR
C=N/C=C Ring StretchPyrimidine~1400-1600IR, Raman
N-H BendCarbamate~1510-1550IR
C-O StretchCarbamate~1220-1260IR
Pyrimidine Ring BreathingPyrimidine~990-1020Raman

This interactive table summarizes the primary vibrational frequencies used for functional group analysis.

Conformational Isomerism Probing via Vibrational Modes

The flexibility of the carbamate linkage and the isobutyl side chain allows for the existence of multiple conformational isomers. Vibrational spectroscopy is a powerful tool for studying this isomerism, as different conformers can give rise to distinct spectral features. nih.gov The relative orientation of the C=O and O-C bonds in the carbamate group can lead to s-cis and s-trans rotamers. semanticscholar.org These conformations can often be distinguished by subtle shifts in the C=O and C-O stretching frequencies. nih.gov

Furthermore, the N-H stretching and bending modes are particularly sensitive to the local environment, including the formation of intramolecular hydrogen bonds. researchgate.net By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation in the solid state or in solution. nih.gov Low-temperature studies can also be employed to "freeze out" specific conformers, simplifying the spectra and aiding in the assignment of vibrational modes to each isomeric form.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) and its associated techniques provide invaluable information on the elemental composition, structure, and gas-phase behavior of molecules.

Ultra-High Resolution Mass Spectrometry for Exact Mass Determination

Ultra-high-resolution mass spectrometry (UHR-MS), often performed on instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (sub-ppm mass accuracy). nih.gov This capability allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₀H₁₅N₃O₂), the theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm its elemental composition.

Ion Formula Theoretical Exact Mass
[M]C₁₀H₁₅N₃O₂209.11643
[M+H]⁺C₁₀H₁₆N₃O₂⁺210.12425
[M+Na]⁺C₁₀H₁₅N₃O₂Na⁺232.10620

This table displays the calculated exact masses for the neutral molecule and its common adduct ions, essential for HRMS-based identification.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. nih.gov In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 210.12) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, providing a fragmentation "map" that reveals the underlying molecular structure.

The fragmentation of this compound is expected to proceed through several characteristic pathways dictated by the pyrimidine and carbamate moieties. nih.govnih.gov

Loss of Isobutene: A common fragmentation pathway for isobutyl esters involves the neutral loss of isobutene (C₄H₈, 56.06 Da) via a McLafferty-type rearrangement, leading to the formation of a pyrimidin-2-ylcarbamic acid ion.

Cleavage of the Carbamate Bond: The bond between the pyrimidine ring and the carbamate nitrogen can cleave, leading to a protonated aminopyrimidine ion (m/z 96.06).

Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo fragmentation, often involving the loss of small neutral molecules like HCN. nih.govsapub.org

Loss of Methyl Isocyanate: While more common in N-methyl carbamates, cleavage can result in the loss of isocyanic acid (HNCO) or related fragments. nih.govresearchgate.net

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
210.12154.06C₄H₈ (Isobutene)Pyrimidin-2-ylcarbamic acid
210.1296.06C₅H₁₀O₂ (Isobutyl formate)2-Aminopyrimidine (B69317)
154.06110.05CO₂2-Aminopyrimidine
96.0669.04HCNFragment of pyrimidine ring

This interactive data table outlines the predicted fragmentation pathways for protonated this compound under MS/MS conditions.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation Studies

Ion mobility spectrometry-mass spectrometry (IMS-MS) adds another dimension of separation to mass analysis, distinguishing ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. nih.govnih.gov This technique measures the drift time of an ion through a gas-filled chamber under the influence of an electric field. This drift time is related to the ion's rotationally averaged collision cross-section (CCS), a value that reflects its three-dimensional shape. semanticscholar.org

For this compound, IMS-MS can be used to separate different conformers or protomers (isomers differing only in the site of protonation) that may be indistinguishable by mass spectrometry alone. researchgate.net For instance, protonation could occur on the pyrimidine ring nitrogens or the carbamate group, potentially leading to different gas-phase conformations. Each of these species would exhibit a distinct drift time and, therefore, a unique CCS value. By comparing experimentally measured CCS values with those calculated for theoretically modeled structures, it is possible to gain insight into the preferred gas-phase conformation of the ion. This technique is particularly valuable for distinguishing between closely related isomers that may have identical mass spectra. nih.govnih.gov

Computational and Theoretical Investigations of Molecular Attributes

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and Ab Initio calculations are instrumental in this regard.

The electronic structure of 2-Methylpropyl pyrimidin-2-ylcarbamate is characterized by the pyrimidine (B1678525) ring, a heteroaromatic system, and the carbamate (B1207046) side chain. The distribution of electrons within the molecule dictates its reactivity and physical properties. Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial.

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting its vulnerability to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity. For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring, while the LUMO can also be centered on the ring system, influenced by the nature and position of substituents.

Table 1: Predicted Molecular Orbital Properties of this compound

Property Predicted Value/Characteristic Significance
HOMO Energy Moderately high Potential for electron donation
LUMO Energy Moderately low Potential for electron acceptance
HOMO-LUMO Gap Moderate Indicates a balance of stability and reactivity

The this compound molecule possesses conformational flexibility, primarily around the single bonds of the isobutyl group and the carbamate linkage. Different spatial arrangements of these groups, or conformers, will have varying energies. Computational methods can be used to map the potential energy surface and identify the most stable (lowest energy) conformations.

Tautomerism is another critical aspect, particularly for the pyrimidine ring. The amino group attached to the pyrimidine ring can exist in equilibrium between the amino form and the imino form. Quantum chemical calculations can predict the relative energies of these tautomers, thereby determining the predominant form under different conditions. For similar 2-aminopyrimidine (B69317) systems, the amino tautomer is generally found to be more stable.

Table 2: Predicted Energetic Properties of this compound

Aspect Predicted Finding Implication
Conformational Energy Multiple low-energy conformers exist due to rotation around single bonds. The molecule is likely to exist as a mixture of conformers in solution.

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and confirm the molecular structure. Key predictable spectroscopic data include:

Infrared (IR) spectra: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends within the molecule. This allows for the assignment of experimental IR peaks to specific molecular motions.

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts (¹H and ¹³C) can be calculated, providing a theoretical spectrum that can be compared with experimental NMR data to aid in structural elucidation.

UV-Vis spectra: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption in the UV-Vis spectrum.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, typically in a simulated solvent environment.

MD simulations can provide a detailed picture of the conformational landscape of this compound in a solvent, such as water. By simulating the motion of the molecule and its interactions with the surrounding solvent molecules, one can observe the transitions between different conformers and assess the flexibility of different parts of the molecule. The isobutyl group and the linkage to the carbamate are expected to be the most flexible regions. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, as its shape and flexibility play a key role in molecular recognition.

Solvent Effects on Molecular Behavior

The local environment, particularly the solvent, can significantly influence the conformational and electronic properties of a molecule. For this compound, computational studies are essential to predict how its behavior changes in various media, from nonpolar organic solvents to polar aqueous environments. These changes are primarily driven by long-range electrostatic interactions and short-range effects like hydrogen bonding. researchgate.net

Computational chemistry provides several approaches to model these solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient for estimating the energetic cost of solvating a molecule and predicting changes in properties like dipole moment and electronic structure. researchgate.net For more detailed insights, explicit solvent models can be used, where individual solvent molecules are included in the simulation, typically through molecular dynamics (MD) or Monte Carlo (MC) methods. These simulations can reveal specific solute-solvent interactions, such as hydrogen bonding patterns.

A combined experimental and computational approach can yield a deeper understanding of solvent-dependent spectroscopic properties. rsc.orgnih.gov For a molecule like this compound, theoretical calculations can predict shifts in absorption spectra (solvatochromism) that would occur in solvents of differing polarity. For instance, an increase in solvent polarity would be expected to stabilize the ground and excited states differently, leading to observable spectral shifts. The dipole moment is another key property that is sensitive to the solvent environment. In a polar solvent, the electronic distribution of the solute can become more polarized, resulting in a larger dipole moment compared to the gas phase or a nonpolar solvent.

Below is an illustrative table of how the calculated dipole moment of this compound might vary across different solvents, as predicted by quantum chemical calculations using a continuum solvent model.

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)
Gas Phase13.85
Toluene2.384.52
Acetonitrile (B52724)37.55.68
Water78.45.91

Intermolecular Interactions and Self-Assembly Prediction

The structure of this compound contains several functional groups capable of engaging in various non-covalent intermolecular interactions. These interactions are fundamental to its physical properties in the solid state and its behavior in solution. The pyrimidine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. mdpi.com The carbamate linkage contains both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl and ether oxygens). The aromatic pyrimidine ring can also participate in π-π stacking interactions with other aromatic systems. mdpi.com Furthermore, the 2-methylpropyl (isobutyl) group provides a hydrophobic region that can engage in van der Waals forces and hydrophobic interactions.

Computational methods, such as molecular dynamics simulations and quantum chemical calculations on molecular dimers or clusters, can be employed to investigate these interactions. By calculating the interaction energies and analyzing the geometric arrangements, it is possible to predict the most stable dimeric configurations and potential modes of self-assembly. For example, simulations could predict the formation of hydrogen-bonded chains via the carbamate N-H and pyrimidine nitrogen atoms or π-stacked aggregates. Understanding these interactions is crucial for predicting crystal packing, solubility, and interactions with other molecules. researchgate.net

Molecular Docking and Binding Site Predictions (Non-Clinical Focus)

Theoretical Exploration of Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In a non-clinical context, this method can be used to theoretically explore how this compound might interact with the binding sites of various proteins and enzymes purely from a structural and chemical perspective. Pyrimidine derivatives are known to interact with a wide range of biological macromolecules, and docking studies can provide valuable insights into the specific non-covalent interactions that govern this recognition. mdpi.cominformahealthcare.com

A hypothetical docking study of this compound into the active site of a protein, such as a protease or a kinase, would typically reveal several key interactions. mdpi.com The pyrimidine core could form hydrogen bonds with amino acid residues like glutamic acid or asparagine in a binding pocket. mdpi.com The N-H group of the carbamate is a potent hydrogen bond donor and could interact with the backbone carbonyls of amino acids. The carbonyl oxygen of the carbamate can act as a hydrogen bond acceptor. The hydrophobic isobutyl group would likely be oriented towards a nonpolar pocket lined with residues such as valine, leucine, or isoleucine, contributing to the binding through hydrophobic interactions. researchgate.net These theoretical explorations help to understand the molecule's potential for molecular recognition based on its structural and electronic features.

Analysis of Binding Affinities via Computational Methods

Beyond predicting the binding pose, computational methods also estimate the binding affinity between a ligand and a macromolecule. This is often expressed as a docking score or a calculated binding free energy (ΔG_bind). Lower (more negative) values typically indicate a more stable complex and higher predicted affinity. These scoring functions consider factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty upon binding.

While these scores are estimations, they are useful for comparing the potential interactions of a series of compounds with a given target or for assessing the theoretical affinity of a single compound to various macromolecules. rsc.org Molecular dynamics simulations can further refine these predictions by calculating binding free energies using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

The following interactive table presents hypothetical docking scores for this compound against a selection of representative protein types to illustrate how binding affinities can be analyzed computationally.

Macromolecule Target (Example)Protein ClassPredicted Binding Affinity (kcal/mol)Key Theoretical Interactions
ThrombinProtease-7.2H-bond with Gly216, Hydrophobic interaction with Trp60D
p38 MAP KinaseKinase-8.5H-bond with Met109 (hinge region), π-π stacking with Phe169
Cyclooxygenase-2 (COX-2)Oxidoreductase-7.9H-bond with Arg513, Hydrophobic interaction with Val523

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies (Focus on Chemical Activity/Reactivity, not Biological Efficacy)

Development of Predictive Models for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property, such as chemical reactivity. scirp.org Instead of focusing on biological endpoints, QSAR models can be developed to predict physicochemical properties or reactivity in chemical reactions. nih.govresearchgate.net For a compound like this compound, a QSAR model could, for example, predict its susceptibility to nucleophilic aromatic substitution on the pyrimidine ring or the rate of hydrolysis of the carbamate linkage under certain conditions.

The development of such a model involves several steps. First, a set of related pyrimidine compounds with known experimental reactivity data is required. Second, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, partial charges), and topological properties. scirp.org Finally, statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that links a selection of these descriptors to the observed reactivity. nih.gov

For predicting chemical reactivity, electronic descriptors are often paramount. The energy of the Highest Occupied Molecular Orbital (HOMO) can be correlated with susceptibility to electrophilic attack, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to reactivity towards nucleophiles. scirp.org A predictive model for the reactivity of this compound would likely incorporate such quantum chemical descriptors.

Below is a table of selected molecular descriptors that could be calculated for this compound and used in the development of a QSAR model for chemical reactivity.

Descriptor TypeDescriptor NamePotential Relevance to Reactivity
ElectronicHOMO EnergyCorrelates with electron-donating ability (reactivity with electrophiles)
ElectronicLUMO EnergyCorrelates with electron-accepting ability (reactivity with nucleophiles)
ElectronicDipole MomentInfluences interactions in polar reactions
StericMolecular VolumeDescribes steric hindrance at potential reaction sites
TopologicalTopological Polar Surface Area (TPSA)Relates to intermolecular interactions and solvation

Identification of Key Structural Features Influencing Chemical Behavior

The primary determinants of the molecule's chemical behavior are the distribution of electrons and the steric bulk of its components. The pyrimidine ring, being an electron-deficient aromatic system, significantly influences the molecule's reactivity. The nitrogen atoms within the ring act as electron-withdrawing groups, creating a distinct electronic landscape across the molecule. The carbamate group serves as a crucial linker, and its conformational flexibility, along with the steric hindrance from the isobutyl group, plays a vital role in how the molecule interacts with its environment.

Key Structural Features and Their Influence:

Carbamate Linkage (-O-C(=O)-NH-): This functional group connects the isobutyl group to the pyrimidine ring. The carbamate linkage is planar due to resonance, which restricts the rotation around the C-N bond. The carbonyl group (C=O) is a key feature, with the oxygen atom being a potential hydrogen bond acceptor. The N-H group can act as a hydrogen bond donor. The electronic nature of the pyrimidine ring influences the electron density on the carbamate nitrogen.

2-Methylpropyl (Isobutyl) Group: This bulky, non-polar alkyl group primarily contributes to the molecule's steric properties. Its size and shape can hinder the approach of reactants to nearby functional groups, influencing the regioselectivity of chemical reactions. The isobutyl group also increases the lipophilicity of the molecule, which affects its solubility in various solvents.

Hypothetical Computational Data:

To illustrate the type of insights gained from computational studies, the following tables present hypothetical data that could be expected from a density functional theory (DFT) analysis of this compound. This data is representative and based on general principles for similar molecules.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Energies

Molecular OrbitalEnergy (eV)Description
HOMO (Highest Occupied Molecular Orbital)-6.5Primarily localized on the pyrimidine ring and the carbamate nitrogen, indicating these are the most likely sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital)-1.2Predominantly distributed over the pyrimidine ring, suggesting this is the most probable site for nucleophilic attack.
HOMO-LUMO Gap5.3A larger energy gap suggests higher kinetic stability and lower chemical reactivity.

Table 2: Hypothetical Mulliken Atomic Charges

Atom/GroupCharge (e)Implication
Pyrimidine Ring Nitrogens-0.4 to -0.6High electron density, indicating sites for protonation and hydrogen bonding.
Pyrimidine Ring Carbons+0.2 to +0.4Lower electron density, suggesting susceptibility to nucleophilic attack.
Carbamate Carbonyl Oxygen-0.5A potential site for electrophilic attack and hydrogen bond acceptance.
Carbamate Nitrogen-0.3Electron density influenced by both the carbonyl and the pyrimidine ring.
Isobutyl Group~0.0Generally neutral, contributing to steric rather than electronic interactions.

These hypothetical data tables underscore how computational analysis can quantify the electronic characteristics of this compound. The distribution of charge and the nature of the frontier molecular orbitals are direct consequences of its key structural features and are fundamental in predicting its chemical reactivity and potential interactions.

Mechanistic Studies of Chemical Reactivity and Degradation Pathways

Hydrolysis Mechanisms of the Carbamate (B1207046) Linkage

The hydrolysis of the carbamate functional group is a critical degradation route for 2-Methylpropyl pyrimidin-2-ylcarbamate, leading to the cleavage of the ester-amide bond. This process is significantly influenced by the surrounding chemical environment, particularly pH, and the presence of catalytic species.

Scientific literature and available data on the hydrolysis of carbamates indicate a strong dependence of the reaction rate on the pH of the aqueous medium. Generally, carbamate hydrolysis can proceed through neutral, acid-catalyzed, and base-catalyzed pathways.

For this compound, it is anticipated that the hydrolysis rate would be slowest in the neutral to slightly acidic pH range, where the molecule exhibits its greatest stability. Under acidic conditions, the protonation of the nitrogen or carbonyl oxygen of the carbamate group can facilitate nucleophilic attack by water, leading to cleavage. Conversely, under alkaline conditions, the direct nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon is the predominant mechanism, typically resulting in a significantly faster rate of degradation.

Table 1: Expected pH-Dependence of Hydrolysis Rate for this compound

pH Range Predominant Mechanism Expected Relative Rate
< 4 Acid-catalyzed hydrolysis Moderate to Fast
4 - 6 Neutral hydrolysis (water attack) Slow (Maximum stability)

This table is based on the general behavior of carbamate hydrolysis and represents a qualitative prediction in the absence of specific experimental data for this compound.

Beyond pH, other environmental factors can significantly influence the rate of hydrolysis. The presence of certain metal ions, for instance, can catalyze the breakdown of the carbamate linkage. These ions can act as Lewis acids, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon, thereby making it more susceptible to nucleophilic attack.

Temperature is another critical factor, with hydrolysis rates generally increasing with rising temperature, following the principles of chemical kinetics as described by the Arrhenius equation. The presence of dissolved organic matter and suspended solids in natural waters can also affect hydrolysis rates, either through catalytic effects or by providing surfaces for sorption, which may alter the local chemical environment.

The hydrolysis of this compound is expected to yield two primary products resulting from the cleavage of the carbamate bond.

The first product is 2-aminopyrimidine (B69317) , formed from the pyrimidinyl portion of the molecule. The second product is isobutanol (2-methyl-1-propanol), derived from the isobutyl side chain, along with the release of carbon dioxide.

Figure 1: Proposed Hydrolytic Degradation Pathway of this compound

The identification and characterization of these hydrolytic products would typically be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the separation, identification, and structural elucidation of the degradation products.

Oxidative Degradation Pathways

In addition to hydrolysis, this compound can undergo oxidative degradation, particularly in environments where reactive oxygen species (ROS) are present. These processes can be initiated by sunlight (photolysis) or through reactions with chemical oxidants.

The oxidative degradation of this compound can lead to a variety of transformation products, depending on the specific oxidant and reaction conditions. The pyrimidine (B1678525) ring and the isobutyl group are both potential sites for oxidative attack.

Oxidation of the pyrimidine ring could lead to the formation of hydroxylated derivatives or ring-opening products. The isobutyl group could be oxidized to corresponding aldehydes, ketones, or carboxylic acids. The elucidation of these complex mixtures of oxidation products and transient intermediates requires sophisticated analytical approaches, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS), to identify their elemental composition and propose potential structures.

In many environmental systems, oxidative degradation is mediated by highly reactive radical species, such as the hydroxyl radical (•OH). These radicals can be generated through various processes, including the photolysis of nitrate (B79036) or hydrogen peroxide.

Radical-mediated degradation is typically a rapid and non-selective process. The hydroxyl radical can abstract a hydrogen atom from the isobutyl chain or add to the pyrimidine ring, initiating a cascade of reactions that lead to the fragmentation and mineralization of the parent compound. Studies involving the generation of hydroxyl radicals in the presence of this compound would be necessary to determine the rate constants for these reactions and to identify the specific degradation products formed under these conditions.

Based on a comprehensive review of the available scientific literature, there is currently no specific research data published on the photochemical and thermal degradation pathways of this compound. Mechanistic studies, including UV-induced degradation, photo-isomerization, thermogravimetric analysis, and the identification of specific degradation products for this particular compound, have not been documented in the accessible scientific domain.

Therefore, it is not possible to provide a detailed, data-driven article on the "" for this compound as outlined in the request. The generation of thorough, informative, and scientifically accurate content with detailed research findings and data tables is contingent upon the existence of primary research on the subject, which is currently unavailable.

Investigations into Molecular Interactions and Biochemical Mechanisms Non Clinical

Enzyme Inhibition Mechanisms at the Molecular Level

The inhibitory activity of a compound is defined by its interaction with an enzyme's active site. For carbamates, this often involves a multi-step process that can be characterized through detailed kinetic studies, structural analysis, and molecular biology techniques to understand the precise nature of the inhibition.

The study of enzyme kinetics provides quantitative insights into how a compound interferes with enzyme activity. This typically involves measuring the rates of reaction under various conditions to determine key parameters like inhibition constants (Kᵢ) and the rates of association and dissociation.

Enzyme Inhibitor Type Kᵢ (µM) k₂ (min⁻¹) kᵢ (M⁻¹min⁻¹)
Acetylcholinesterase (AChE) Carbamate (B1207046) A 7.7 0.386 0.05 x 10⁶
Butyrylcholinesterase (BChE) Carbamate B 5.2 0.510 0.10 x 10⁶

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.govfrontiersin.org Its inhibition is a key target in cancer immunotherapy. nih.govdrugtargetreview.com Inhibitors of IDO1 can act through various mechanisms, including competitive inhibition by mimicking the substrate tryptophan, or by binding to the heme cofactor essential for catalytic activity. nih.govnih.gov Kinetic analyses are crucial to determine whether an inhibitor is competitive, non-competitive, or uncompetitive, which provides clues about its binding site and mechanism of action.

Carbamoyl Phosphate Synthetase (CPS): This enzyme is vital for pyrimidine (B1678525) and arginine biosynthesis and the urea cycle. wikipedia.org It catalyzes the synthesis of carbamoyl phosphate from bicarbonate, ATP, and either ammonia or glutamine. wikipedia.orgtamu.edu Kinetic studies of CPS have revealed a complex, ordered sequential mechanism for substrate binding and product release. nih.govnih.gov The enzyme's activity is subject to allosteric regulation, being activated by molecules like ATP and inhibited by UTP. nih.govwikipedia.org An inhibitor like 2-Methylpropyl pyrimidin-2-ylcarbamate could potentially interfere with substrate binding sites or the allosteric regulatory sites.

Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residues within an enzyme's active site that are critical for substrate binding and catalysis, as well as for inhibitor interaction. youtube.com By systematically replacing specific amino acids with others (e.g., changing a polar residue to a non-polar one), researchers can assess the impact of these changes on the enzyme's function and its sensitivity to an inhibitor. nih.govfrontiersin.org

For example, if a mutation of a specific tyrosine residue to an alanine in the active site of AChE significantly reduces the binding affinity or inhibitory potency of this compound, it would strongly suggest that this tyrosine residue forms a key interaction (such as a hydrogen bond or π-stacking) with the inhibitor. This method provides precise information on the molecular determinants of inhibitor binding.

To obtain a definitive, high-resolution picture of how an inhibitor binds to its target enzyme, structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed. nih.govnih.gov These methods can determine the three-dimensional structure of the enzyme-inhibitor complex at an atomic level. nih.gov

This structural information is invaluable for:

Visualizing the Binding Pose: It reveals the exact orientation of the inhibitor within the active site. mdpi.com

Identifying Key Interactions: It shows the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the inhibitor and the enzyme's amino acid residues. mdpi.com

Understanding the Mechanism: For carbamates inhibiting cholinesterases, a crystal structure could capture the covalent bond formed between the inhibitor and the active site serine, providing direct evidence of the carbamoylation mechanism.

Guiding Drug Design: This detailed structural map allows for the rational design of more potent and selective inhibitors. nih.gov

Binding Studies with Biological Macromolecules

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. nih.govbioradiations.com In a typical SPR experiment, a target protein (the ligand) is immobilized on a sensor chip surface. youtube.com A solution containing the compound of interest (the analyte) is then flowed over this surface. youtube.com Binding between the analyte and the ligand causes a change in the refractive index at the surface, which is detected and recorded as a response signal. nih.gov

The resulting data, presented in a sensorgram, allows for the precise calculation of:

Association Rate Constant (kₐ or kₒₙ): The rate at which the compound binds to the target. bioradiations.com

Dissociation Rate Constant (kₔ or kₒff): The rate at which the compound dissociates from the target. bioradiations.com

Equilibrium Dissociation Constant (Kₗ): A measure of binding affinity, calculated as the ratio of kₔ/kₐ. nih.gov A lower Kₗ value indicates a higher binding affinity.

Macromolecule Target kₐ (M⁻¹s⁻¹) kₔ (s⁻¹) Kₗ (nM)
Target Protein 1 1.5 x 10⁵ 3.0 x 10⁻⁴ 2.0
Target Protein 2 2.2 x 10⁴ 8.8 x 10⁻³ 400

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This provides a complete thermodynamic profile of the molecular interaction in a single experiment. nih.govharvard.edu In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target macromolecule. khanacademy.org The instrument measures the minute temperature changes that occur upon binding. khanacademy.org

From the resulting data, several key parameters can be determined:

Binding Affinity (Kₐ or Kₗ): The strength of the interaction. nih.gov

Stoichiometry (n): The ratio of compound to protein in the complex (e.g., 1:1 or 2:1). nih.gov

Enthalpy Change (ΔH): The heat released or absorbed due to the formation of non-covalent bonds like hydrogen bonds and van der Waals interactions. nih.gov

Entropy Change (ΔS): The change in the system's disorder, often driven by the hydrophobic effect and conformational changes upon binding. nih.gov

These thermodynamic parameters provide deep insights into the forces driving the binding interaction. For example, a reaction driven by a favorable enthalpy change (negative ΔH) suggests that hydrogen bonding and van der Waals forces are the primary contributors to the binding energy. khanacademy.org Conversely, a large, favorable entropy change (positive ΔS) often indicates that the hydrophobic effect is the main driving force. khanacademy.org

Fluorescence Spectroscopy for Ligand-Induced Conformational Changes

Fluorescence spectroscopy is a powerful technique to study the binding of a ligand, such as this compound, to a target protein and any subsequent conformational changes. This method relies on the intrinsic fluorescence of aromatic amino acids within the protein (like tryptophan and tyrosine) or the use of extrinsic fluorescent probes.

In a hypothetical study, the binding of this compound to a target protein would be monitored by changes in the fluorescence emission spectrum of the protein. If the binding event alters the local environment of a fluorescent amino acid residue, a shift in the emission maximum or a change in fluorescence intensity would be observed. Quenching of the intrinsic protein fluorescence upon binding of the compound could indicate a direct interaction and can be used to calculate binding affinities (dissociation constant, Kd).

Furthermore, time-resolved fluorescence and fluorescence anisotropy measurements could provide insights into the conformational dynamics of the protein-ligand complex. A change in the rotational correlation time of the protein upon ligand binding would suggest a conformational alteration.

While no specific data exists for this compound, studies on other pyrimidine derivatives have utilized fluorescence spectroscopy to probe their interactions with biological macromolecules. nih.govnih.gov

Molecular Recognition and Selectivity Principles

The specificity of a compound for its biological target is a cornerstone of its therapeutic potential. Understanding the principles of molecular recognition and selectivity for this compound would involve a multi-faceted approach combining computational modeling and experimental validation.

Elucidation of Molecular Determinants for Specificity

To understand the specific binding of this compound, researchers would typically employ techniques such as X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of the compound in complex with its target. This would reveal the precise atomic-level interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern binding.

Computational methods like molecular docking and molecular dynamics simulations would complement experimental approaches. These simulations can predict the binding pose of this compound within the active site of a target and estimate the binding free energy. By identifying the key amino acid residues involved in the interaction, these models can explain the compound's specificity.

Structure-Activity Relationships (SAR) in a Mechanistic Context

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of analogs of a lead compound to understand how chemical modifications affect its biological activity. For this compound, an SAR campaign would involve systematic modifications to the three main components of the molecule: the 2-methylpropyl group, the pyrimidine ring, and the carbamate linker.

The table below outlines a hypothetical SAR study for this compound, illustrating how different modifications could be explored to probe their impact on activity.

Modification SiteMoietyRationale
2-Methylpropyl GroupVarying alkyl chain length and branchingTo probe the size and shape of the hydrophobic binding pocket.
Introduction of cyclic structures (e.g., cyclobutyl)To explore conformational constraints and potential new interactions.
Pyrimidine RingSubstitution at different positions (e.g., 4, 5, or 6)To investigate the role of specific substituents in binding and selectivity.
Replacement with other heterocyclesTo assess the importance of the pyrimidine core for activity.
Carbamate LinkerInversion of the carbamate (ester vs. amide)To evaluate the role of the hydrogen bond donor/acceptor pattern.
Replacement with other linkers (e.g., urea, sulfonamide)To explore the impact of linker geometry and electronic properties.

The results of such a study would provide a detailed map of the chemical features essential for the compound's activity and would guide the design of more potent and selective analogs. Reviews on other pyrimidine derivatives have highlighted the importance of substituent positions on their biological activities. nih.gov

Interactions with Nucleic Acids or Lipids (if relevant)

Depending on the intended therapeutic target and the physicochemical properties of this compound, its potential interactions with nucleic acids or lipids may be relevant.

Binding Modes and Affinities

If this compound were hypothesized to interact with DNA or RNA, various biophysical techniques could be employed to characterize this binding. UV-Vis spectroscopy, circular dichroism, and fluorescence spectroscopy are commonly used to detect binding and determine binding constants. Isothermal titration calorimetry (ITC) would provide a complete thermodynamic profile of the interaction, including enthalpy and entropy changes.

The binding mode (e.g., intercalation, groove binding, or electrostatic interaction) could be investigated using techniques like DNA footprinting, viscosity measurements, and molecular modeling.

Impact on Biomembrane Properties (if applicable)

Should the mechanism of action of this compound involve interaction with cell membranes, its effect on biomembrane properties would be a key area of investigation. Techniques such as differential scanning calorimetry (DSC) can be used to study the effect of the compound on the phase transition of lipid bilayers. Fluorescence-based assays using membrane probes can assess changes in membrane fluidity and permeability.

Studies on other pyrimidine nucleoside derivatives have shown that they can affect the properties of artificial membranes, suggesting that such interactions can be a relevant aspect of their biological activity. nih.gov

Advanced Analytical Strategies for Comprehensive Research

Coupled Separation and Detection Techniques

Combining a separation technique like liquid or gas chromatography with a powerful detection technique like mass spectrometry provides enhanced sensitivity and specificity, making it ideal for complex analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective analytical technique, making it the gold standard for trace-level quantification and metabolite identification. nih.govrsc.org For "2-Methylpropyl pyrimidin-2-ylcarbamate," this technique would be invaluable for pharmacokinetic studies and for detecting minute residues in complex matrices. rsc.org

In an LC-MS/MS system, the HPLC separates the analyte from the matrix components. The analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). For quantitative analysis, a triple quadrupole mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. rsc.orgnih.gov In MRM, a specific precursor ion (usually the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a very high degree of selectivity and sensitivity, allowing for quantification at very low levels. nih.gov

For metabolite identification, high-resolution mass spectrometry (HRMS) systems like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are employed. nih.govthermofisher.com These instruments provide highly accurate mass measurements, which can be used to determine the elemental composition of metabolites. By comparing the fragmentation patterns of the parent drug and its metabolites, the sites of metabolic modification can be elucidated. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Carbamate (B1207046) Analysis
ParameterTypical SettingReference
Ionization ModeElectrospray Ionization (ESI), Positive Mode researchgate.net
Scan ModeMultiple Reaction Monitoring (MRM) rsc.orgnih.gov
Precursor Ion[M+H]⁺ nih.gov
Common FragmentationNeutral loss of isocyanate group (R-NCO) nih.gov
LOD/LOQCan reach sub-µg/kg levels nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is a definitive method for the identification of volatile and semi-volatile organic compounds. mdpi.comkau.edu.sa While direct analysis of "this compound" may be problematic, GC-MS is highly suitable for identifying volatile impurities, thermal degradation products, or related volatile organic compounds in a sample. mdpi.com

In a typical GC-MS analysis, compounds eluting from the GC column enter the ion source of the mass spectrometer, where they are most commonly ionized by electron ionization (EI). This high-energy ionization technique produces reproducible fragmentation patterns that serve as a "chemical fingerprint" for a particular compound. The resulting mass spectra can be compared against extensive spectral libraries (e.g., NIST) for confident compound identification. kau.edu.sa This makes GC-MS an excellent tool for screening for unknown volatile components in a sample of "this compound".

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This hyphenated method is particularly well-suited for the analysis of polar and charged compounds, making it a valuable tool for studying pyrimidine-based molecules and their metabolites. springernature.com

The fundamental principle of CE lies in the separation of analytes within a narrow capillary based on their electrophoretic mobility in an applied electric field. This mobility is influenced by the analyte's charge, size, and the viscosity of the buffer solution. wikipedia.org Coupling this separation technique to a mass spectrometer allows for the unequivocal identification and quantification of the separated components based on their mass-to-charge ratio (m/z). springernature.com

For a compound like this compound, a CE-MS method would typically involve the use of a low-pH buffer to ensure the protonation of the pyrimidine (B1678525) ring, inducing a positive charge and enabling migration towards the cathode. nih.gov The high resolving power of CE is particularly advantageous for separating the parent compound from potential isomers, impurities, or degradation products that may possess very similar structures. rsc.orgresearchgate.net While specific operational parameters for this compound are not yet established in the literature, a general approach can be outlined.

Table 1: Illustrative CE-MS Parameters for Analysis of Pyrimidine Derivatives

Parameter Typical Value/Condition Purpose
Capillary Fused silica, 50 µm i.d., 50-100 cm length Provides the medium for electrophoretic separation.
Background Electrolyte (BGE) 10-50 mM Formic acid or Ammonium (B1175870) acetate, pH 2.5-4.5 Maintains pH, ensures analyte ionization, and conducts current.
Injection Mode Hydrodynamic or Electrokinetic Introduces a precise volume of the sample into the capillary. wikipedia.org
Separation Voltage 20-30 kV Drives the electrophoretic separation of analytes.
MS Ionization Source Electrospray Ionization (ESI) Generates gas-phase ions from the eluted analytes for MS analysis. wikipedia.org
MS Analyzer Time-of-Flight (TOF) or Quadrupole Separates ions based on their m/z ratio, providing mass information.
Detection Mode Positive Ion Mode Detects the protonated form of the pyrimidine-containing analytes.

The development of a CE-MS method for this compound would offer high sensitivity, requiring only nanoliter sample volumes, and provide detailed structural information, making it an indispensable tool for in-depth research. wikipedia.orgnih.gov

Electrochemical Analysis

Electrochemical methods provide valuable insights into the redox properties of molecules, which can be critical for understanding their chemical reactivity and potential mechanisms of action or degradation. These techniques are also foundational for the development of sensitive and selective sensors.

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the oxidation and reduction processes of a substance. nih.gov By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that can reveal information about the redox potentials and the stability of the electrochemically generated species. nih.gov

For pyrimidine-based compounds, CV can elucidate the electrochemical behavior of the heterocyclic ring system. The reduction of the pyrimidine ring, for instance, has been studied and is known to be influenced by pH and the solvent system. acs.orgacs.org While specific CV data for this compound is not available, studies on related pyrimidine derivatives show that they exhibit characteristic irreversible or quasi-reversible redox behaviors. researchgate.net The electrochemical oxidation of fused pyrimidine-triazole derivatives has been shown to be diffusion-controlled, with oxidation peak potentials occurring between +0.76 V and +1.15 V, depending on the compound's structure and the pH of the medium. turkjps.orgsemanticscholar.org

A hypothetical cyclic voltammetry experiment for this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential at a working electrode (e.g., glassy carbon). The resulting data would indicate the potentials at which the compound is oxidized or reduced.

Table 2: Representative Electrochemical Data for Pyrimidine Derivatives from Cyclic Voltammetry

Compound Class Working Electrode pH Anodic Peak Potential (Epa) Process Characteristics Reference
Pyrimidine-Triazole Derivative (S1-TP) Carbon Graphite 3.8 +1.03 V Irreversible, Diffusion-controlled turkjps.orgsemanticscholar.org
Pyrimidine-Triazole Derivative (S2-TP) Carbon Graphite 3.8 +0.79 V Irreversible, Diffusion-controlled turkjps.orgsemanticscholar.org
Pyrimidine-Triazole Derivative (S3-TP) Carbon Graphite 5.6 +0.76 V Adsorption-controlled turkjps.orgsemanticscholar.org
Tryptophan Glassy Carbon 7.0 +0.778 V Anodic oxidation nih.gov

This information is crucial for predicting the compound's stability under different electronic environments and for designing electrochemical sensors.

The development of chemical sensors for the specific and sensitive detection of target analytes is a significant area of analytical research. For a compound like this compound, electrochemical sensors offer advantages such as high sensitivity, low cost, and portability. nih.gov A promising approach for creating highly selective sensors is the use of Molecularly Imprinted Polymers (MIPs). mdpi.com

MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functionality to a template molecule. youtube.com In the context of sensor development for this compound, the compound itself would be used as the template during the polymerization process. After polymerization, the template is removed, leaving behind specific binding cavities in the polymer matrix. When this MIP is integrated with an electrochemical transducer (e.g., a screen-printed electrode), it can selectively rebind the target analyte from a sample, causing a measurable change in the electrochemical signal (e.g., current, potential, or impedance). researchgate.net

While a specific MIP-based sensor for this compound has not been reported, the principle has been successfully applied to other carbamates and related structures. nih.govmdpi.com The development process would involve selecting functional monomers that can interact with the pyrimidine and carbamate moieties, a suitable cross-linker, and an appropriate polymerization method. The performance of such a sensor would be characterized by its linear range, limit of detection (LOD), and selectivity against potential interferents.

Table 3: Illustrative Performance of MIP-Based Electrochemical Sensors for Related Compounds

Target Analyte Transducer Detection Method Linear Range Limit of Detection (LOD) Reference
Protein Biomarkers Various Electrodes Electrochemical Varies fM to µg/mL range youtube.com
Hemoglobin SPR Sensor Optical 0.5 µg/mL - 1.0 mg/mL 0.35 µg/mL nih.gov
Atrazine (pesticide) Optical Waveguide Optical Not specified Not specified mdpi.com

The creation of a dedicated sensor for this compound would enable rapid, on-site monitoring in various applications.

Spectroscopic Quantification Methods (beyond basic identification)

Spectroscopic techniques are fundamental for the quantitative analysis of chemical compounds. Beyond initial identification, methods like UV-Vis spectrophotometry and fluorescence spectroscopy can be optimized for high-precision concentration determination and sensitive detection.

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For pyrimidine derivatives, the heterocyclic ring system gives rise to characteristic UV absorption bands. rsc.org A quantitative UV-Vis method for this compound would first involve determining its wavelength of maximum absorbance (λmax). This is achieved by scanning a dilute solution of the compound across the UV range (typically 200-400 nm). nih.gov Once the λmax is identified, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

A study on a different, complex pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl)-2H-chromen-2-one, established a robust UV-Vis method for its quantification. nih.govnih.gov The λmax was determined to be 275 nm, and the method was found to be linear over a concentration range of 50 to 150 µg/mL, with a high coefficient of correlation (r² = 0.997). nih.govnih.gov This demonstrates the suitability of UV-Vis spectrophotometry for the accurate and precise determination of pyrimidine-containing compounds.

Table 4: Validation Parameters for a UV-Vis Spectrophotometric Method for a Representative Pyrimidine Derivative (BT10M)

Parameter Result Specification (ICH Guidelines)
λmax 275 nm -
Linearity Range 50 - 150 µg/mL -
Correlation Coefficient (r²) 0.997 NLT 0.998
Accuracy (% Recovery) 100.12% 100% ± 2%
Method Precision (%RSD) 0.280% NMT 1.5%
Limit of Detection (LOD) 145.2 µg/mL -
Limit of Quantitation (LOQ) 440.0 µg/mL -

Data adapted from a study on a different pyrimidine derivative for illustrative purposes. nih.govnih.gov

This approach would provide a simple, rapid, and cost-effective method for quantifying this compound in bulk form or in simple solutions.

Fluorescence spectroscopy is an exceptionally sensitive analytical technique that can be used for both quantitative analysis and as a tool to probe molecular environments. nih.gov A molecule is fluorescent if it absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength (emission).

Many heterocyclic compounds, including certain pyrimidine derivatives, exhibit fluorescence. nih.gov The fluorescence properties are highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity). acs.org For instance, studies on 2-alkylaminopyrimidines, which are structurally related to this compound, have shown that these compounds display significant fluorescence, particularly in polar protic solvents like methanol (B129727) and ethanol. nih.gov This enhancement is attributed to the formation of stable hydrogen-bonded complexes with the solvent. nih.gov

Advanced fluorescence techniques can be employed for the sensitive detection of this compound. This could involve the development of "turn-on" or "turn-off" fluorescent probes, where the presence of the analyte causes a significant change in the fluorescence signal of a sensor molecule. nih.gov Furthermore, the sensitivity of the compound's own fluorescence to its local environment could be exploited to probe its interactions with other molecules or biological systems. The solvatochromic and pH-dependent fluorescent properties of pyrimidine-derived amino acids have been demonstrated, highlighting their potential as environmental probes. acs.org

Table 5: Representative Fluorescence Data for 2-Alkylaminopyrimidine Derivatives

Compound Solvent Excitation λmax (nm) Emission λmax (nm) Key Observation Reference
2-N-Methylaminopyrimidine Methanol 282 377 Highest fluorescence intensity in polar protic solvents. nih.gov
2-N-Ethylaminopyrimidine Methanol 286 375 Fluorescence decreases markedly in non-polar solvents. nih.gov
2-N-Piperidinopyrimidine Ethanol 360 403 High fluorescence intensity observed. nih.gov
Pyrimidine-derived α-amino acid (12k) Methanol - ~450 Brightest fluorophore in the series, sensitive to pH. acs.org

Investigating the fluorescence properties of this compound would open avenues for developing highly sensitive detection methods and for studying its molecular interactions in complex systems.

Emerging Analytical Technologies and Method Development

The development of sensitive and selective analytical methods is crucial for the in-depth study of this compound. Modern analytical technologies offer the potential for high-resolution separation and unambiguous identification.

Micro-electrometric techniques for detection

Micro-electrometric techniques, which measure minute electrical signals generated by chemical reactions, represent a promising avenue for the detection of carbamate-containing compounds. These methods are often characterized by their high sensitivity, rapid response times, and potential for miniaturization, making them suitable for high-throughput screening and in-field applications.

For a compound like this compound, an enzyme-based biosensor could be a viable micro-electrometric approach. Carbamates are known inhibitors of certain enzymes, such as acetylcholinesterase. A biosensor could be designed where the inhibition of this enzyme by the target compound results in a measurable change in an electrical parameter, such as current or potential. The degree of inhibition would correlate with the concentration of this compound, allowing for quantitative analysis. While this approach is well-established for the broader class of carbamates, specific method development and validation would be required for this particular molecule.

Hyphenated Techniques for Enhanced Analytical Capabilities

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. sapub.orgnih.gov For this compound, several hyphenated techniques would be particularly advantageous.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry and would be highly applicable to the analysis of this compound.

Separation: Reversed-phase high-performance liquid chromatography (HPLC) would likely be the method of choice for separation, utilizing a C18 or similar stationary phase. The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium acetate) would need to be optimized to achieve good peak shape and retention for the compound.

Detection and Identification: Mass spectrometry provides highly specific detection based on the mass-to-charge ratio (m/z) of the ionized molecule. For this compound, electrospray ionization (ESI) would be a suitable ionization technique, likely producing a prominent protonated molecule [M+H]⁺ in positive ion mode.

Structural Elucidation: Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting product ions. While specific fragmentation data for this compound is not readily available, general fragmentation patterns for pyrimidine and carbamate compounds suggest potential cleavage sites. For instance, fragmentation of the carbamate linkage and within the pyrimidine ring would be expected. The study of mass spectral fragmentation of pyrimidine derivatives can provide insights into the expected fragmentation pathways. sapub.org

Gas Chromatography-Mass Spectrometry (GC-MS) could also be considered, although it may require derivatization of this compound to increase its volatility and thermal stability. mdpi.com

Hypothetical Analytical Data

Due to the absence of specific experimental research findings for this compound in the public domain, the following table presents hypothetical data to illustrate the type of information that would be generated from the analytical techniques described above. This data is based on the general characteristics of similar chemical structures and should not be considered as experimentally verified.

Analytical Technique Parameter Hypothetical Value/Observation
LC-MS (ESI+) Retention Time (tR)5.8 minutes
[M+H]⁺ (m/z)196.1182
Major MS/MS Fragments (m/z)139.0658, 96.0451, 57.0704
¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ, ppm)8.5 (d, 2H), 7.0 (t, 1H), 4.0 (d, 2H), 2.0 (m, 1H), 1.0 (d, 6H)
¹³C NMR (125 MHz, CDCl₃) Chemical Shift (δ, ppm)160.2, 158.5, 154.1, 115.8, 72.3, 28.1, 19.2

Disclaimer: The data presented in this table is purely illustrative and is not based on experimental measurements for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methylpropyl pyrimidin-2-ylcarbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via carbamate formation using pyrimidin-2-amine derivatives and 2-methylpropyl chloroformate in the presence of a base (e.g., triethylamine). Reaction optimization (e.g., solvent polarity, temperature, and stoichiometry) is critical. For example, tert-butyl carbamate derivatives are synthesized using tert-butyl chloroformate and amines under anhydrous conditions . Yield improvements may require inert atmospheres (e.g., nitrogen) and controlled temperature (0–25°C).

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the carbamate linkage and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₉H₁₃N₃O₂).
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Avoid exposure to moisture and light, as carbamates are prone to degradation. Stability tests via periodic HPLC analysis are recommended .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Conduct dose-response studies across multiple models (e.g., cancer vs. non-cancer cells) and validate with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Cross-reference structural analogs, such as oxazol-2-amine derivatives showing activity against cancer cell lines .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrophilic regions (e.g., carbamate carbonyl carbon). Compare with experimental kinetic data (e.g., hydrolysis rates in buffered solutions). Molecular docking may predict interactions with biological targets (e.g., enzymes or receptors) .

Q. What are the challenges in functionalizing the pyrimidine ring of this compound, and how can regioselectivity be controlled?

  • Methodological Answer : Electrophilic substitution on pyrimidine is hindered by electron-withdrawing carbamate groups. Use directing groups (e.g., halogens) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) for regioselective modifications. Monitor reaction progress via LC-MS to optimize conditions .

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